N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide
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Overview
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the structure often enhances the compound’s stability and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the fluorine atoms: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Acylation reaction: The final step involves the acylation of the benzo[d]thiazole derivative with 4-fluorophenylacetic acid under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, or sulfonation reactions can be performed under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or infectious diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The fluorine atoms in the structure can enhance binding affinity and selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: Compounds with similar core structures but different substituents.
Fluorinated acetamides: Compounds with similar functional groups but different aromatic rings.
Uniqueness
N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide is unique due to the combination of the benzo[d]thiazole core and the fluorinated phenylacetamide moiety. This combination can result in distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS/c16-10-6-4-9(5-7-10)8-13(20)18-15-19-14-11(17)2-1-3-12(14)21-15/h1-7H,8H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFODIWKPGYPHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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